molecular formula C16H14N2O5 B5784386 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-nitrobenzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-nitrobenzamide

Cat. No. B5784386
M. Wt: 314.29 g/mol
InChI Key: ZOWHSAMLVIYDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-nitrobenzamide, commonly known as DBN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DBN is a benzamide derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

DBN has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer properties, and DBN is no exception. DBN has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC activity.
Biochemical and Physiological Effects:
DBN has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, DBN has been shown to have anti-inflammatory properties and to inhibit the growth of bacteria. DBN has also been shown to have neuroprotective properties, and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is currently being studied.

Advantages and Limitations for Lab Experiments

DBN has several advantages for use in lab experiments. It is easy to synthesize and purify, and its mechanism of action has been well-studied. However, DBN does have some limitations. It is relatively insoluble in water, which can make it difficult to use in certain experiments. Additionally, DBN has not been extensively studied in vivo, so its potential toxicity and side effects are not well-understood.

Future Directions

There are several future directions for the study of DBN. One area of interest is the development of more water-soluble derivatives of DBN, which would make it easier to use in certain experiments. Another area of interest is the study of DBN in vivo, to better understand its potential toxicity and side effects. Additionally, the potential use of DBN in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of active research. Finally, the development of new HDAC inhibitors based on the structure of DBN is an area of interest for medicinal chemists.

Synthesis Methods

DBN can be synthesized using a variety of methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of DBN as a yellow solid, which can be purified using column chromatography.

Scientific Research Applications

DBN has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DBN has been shown to have anticancer properties, and its mechanism of action has been studied in detail. DBN has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-10-12(3-2-4-13(10)18(20)21)16(19)17-11-5-6-14-15(9-11)23-8-7-22-14/h2-6,9H,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWHSAMLVIYDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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